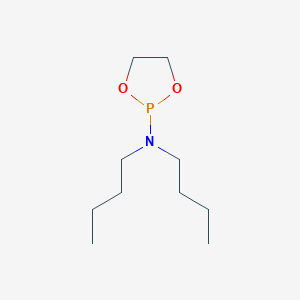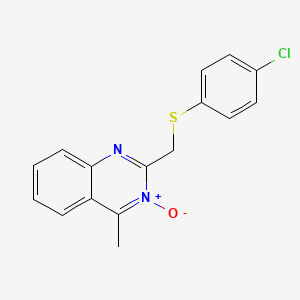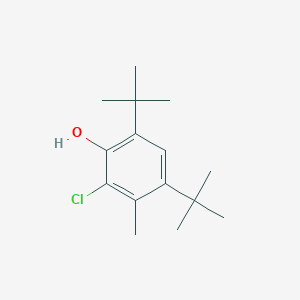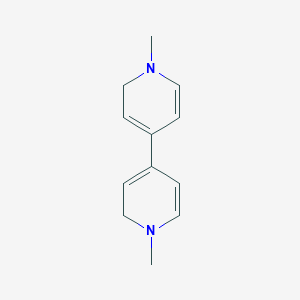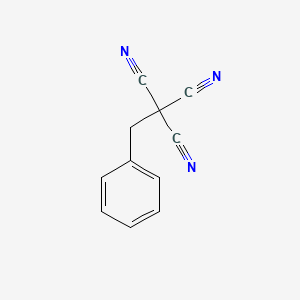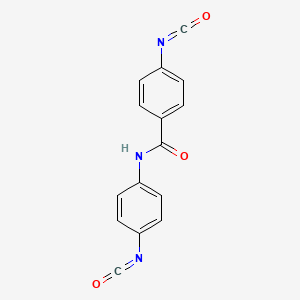
nickel;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This alloy is renowned for its unique properties, including the shape memory effect and superelasticity. The shape memory effect allows the alloy to return to a predefined shape when heated above a certain transformation temperature, while superelasticity enables it to undergo large deformations without permanent shape change .
Preparation Methods
Nickel titanium alloys are primarily produced through vacuum induction melting (VIM) or vacuum arc remelting (VAR) to ensure high purity and uniform composition . The alloy undergoes various thermo-mechanical processes such as hot rolling, forging, and drawing to achieve the desired shape and mechanical properties . Heat treatment is crucial in controlling the phase transformation temperatures and mechanical properties of nickel titanium . Surface treatments like electropolishing, passivation, and coating are applied to enhance the surface properties for specific applications .
Chemical Reactions Analysis
Nickel titanium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents . For instance, nickel titanium can be etched using acid solutions, which react with the metal or metal oxide present on the surface . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nickel titanium can result in the formation of nickel oxide and titanium oxide .
Scientific Research Applications
Nickel titanium alloys have a wide range of scientific research applications due to their unique properties. In the biomedical field, they are used in medical devices such as stents, guidewires, dental braces, and orthopedic implants . Their shape memory and superelastic properties allow for minimally invasive procedures and improved patient outcomes . In the aerospace industry, nickel titanium is utilized in actuators and couplings due to its ability to withstand extreme environments and its lightweight nature . The automotive industry uses nickel titanium in actuators and sensors that require precise motion control and durability . Additionally, nickel titanium is employed in robotics and microelectromechanical systems (MEMS) for its ability to undergo controlled shape changes .
Mechanism of Action
This transformation occurs between two different martensite crystal phases and requires mechanical stress . The shape memory effect is due to the reversible phase transformation between austenite and martensite structures . When the alloy is deformed at a temperature below its transformation temperature, it remains in the deformed shape until heated above the transformation temperature, at which point it returns to its original shape . Superelasticity occurs when the alloy is deformed at a temperature above its transformation temperature, allowing it to undergo large deformations and immediately return to its original shape upon removal of the external load .
Comparison with Similar Compounds
Nickel titanium is unique compared to other similar compounds due to its combination of shape memory effect and superelasticity . Similar compounds include other shape memory alloys such as copper-aluminum-nickel and copper-zinc-aluminum . nickel titanium is preferred in many applications due to its superior biocompatibility, corrosion resistance, and mechanical properties . For instance, copper-based shape memory alloys are less biocompatible and more prone to corrosion compared to nickel titanium .
Properties
CAS No. |
12142-89-1 |
|---|---|
Molecular Formula |
NiTi2 |
Molecular Weight |
154.43 g/mol |
IUPAC Name |
nickel;titanium |
InChI |
InChI=1S/Ni.2Ti |
InChI Key |
YORSHIIDEGDIEB-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ti].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


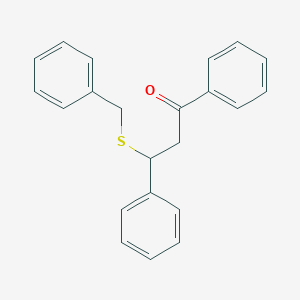
![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)
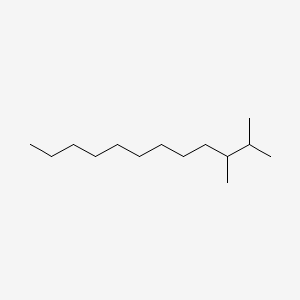

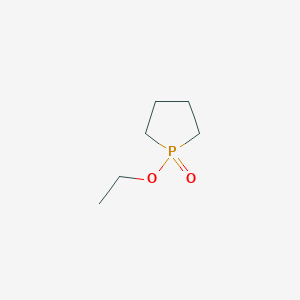
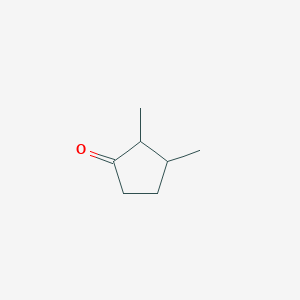
![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
